CLOFEDANOL O-BETA-D-GLUCURONIDE CLOFEDANOL O-BETA-D-GLUCURONIDE Clofedanol O-β-D-Glucuronide is a metabolite of the cough suppressant Clofedanol.
Brand Name: Vulcanchem
CAS No.: 66171-85-5
VCID: VC0192738
InChI: InChI=1S/C23H28ClNO7/c1-25(2)13-12-23(14-8-4-3-5-9-14,15-10-6-7-11-16(15)24)32-22-19(28)17(26)18(27)20(31-22)21(29)30/h3-11,17-20,22,26-28H,12-13H2,1-2H3,(H,29,30)/t17-,18-,19+,20-,22-,23?/m0/s1
SMILES: CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O
Molecular Formula: C23H28ClNO7
Molecular Weight: 465.92

CLOFEDANOL O-BETA-D-GLUCURONIDE

CAS No.: 66171-85-5

Cat. No.: VC0192738

Molecular Formula: C23H28ClNO7

Molecular Weight: 465.92

Purity: > 95%

* For research use only. Not for human or veterinary use.

CLOFEDANOL O-BETA-D-GLUCURONIDE - 66171-85-5

Specification

CAS No. 66171-85-5
Molecular Formula C23H28ClNO7
Molecular Weight 465.92
IUPAC Name (2S,3S,4S,5R,6S)-6-[1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C23H28ClNO7/c1-25(2)13-12-23(14-8-4-3-5-9-14,15-10-6-7-11-16(15)24)32-22-19(28)17(26)18(27)20(31-22)21(29)30/h3-11,17-20,22,26-28H,12-13H2,1-2H3,(H,29,30)/t17-,18-,19+,20-,22-,23?/m0/s1
SMILES CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O

Introduction

Chemical Identity and Structure

Molecular Characteristics

Clofedanol O-Beta-D-Glucuronide is identified by its IUPAC name (2S,3S,4S,5R,6S)-6-[1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. The compound has a molecular formula of C₂₃H₂₈ClNO₇ and a molecular weight of 465.9 g/mol. It is characterized by the conjugation of Clofedanol with beta-D-glucuronic acid, which significantly enhances its water solubility and facilitates excretion through the renal system.

Structural Features

The structure features several key functional groups that contribute to its pharmacological properties:

  • A carboxylic acid group that increases polarity

  • Multiple hydroxyl groups that enhance water solubility

  • A chlorophenyl moiety from the parent compound

  • A dimethylamino group that contributes to its activity

  • A glucuronic acid component linked through a glycosidic bond

The stereochemistry of this compound is crucial for its biological function, with specific configurations at multiple chiral centers as indicated in its IUPAC name.

Key Properties

PropertyValueSignificance
CAS Number66171-85-5Unique chemical identifier
Molecular FormulaC₂₃H₂₈ClNO₇Composition of the molecule
Molecular Weight465.9 g/molRelevant for dosage calculations
DSSTOX Substance IDDTXSID00747367Regulatory tracking identifier
Canonical SMILESCN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)OChemical structure representation
Water SolubilityEnhanced compared to parent compoundFacilitates excretion

Metabolic Pathway and Formation

Glucuronidation Process

Clofedanol O-Beta-D-Glucuronide is formed through phase II metabolism of Clofedanol, specifically through glucuronidation. This process involves the enzymatic conjugation of Clofedanol with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. This enzyme family catalyzes the transfer of glucuronic acid to various xenobiotics and endogenous compounds, increasing their water solubility and facilitating their elimination from the body.

Enzymatic Pathways

The glucuronidation of Clofedanol primarily occurs in the liver, where the highest concentration of UGT enzymes is found. Multiple UGT isoforms may be involved in this process, with potential variations in activity between individuals due to genetic polymorphisms. The reaction typically involves nucleophilic attack of a hydroxyl group in Clofedanol on the C1 position of the activated glucuronic acid, forming a beta-glycosidic bond.

Metabolic Fate

Following formation, Clofedanol O-Beta-D-Glucuronide may undergo several fates:

  • Direct excretion through urine due to its enhanced water solubility

  • Potential hydrolysis by β-glucuronidase enzymes, releasing the parent compound

  • Biliary excretion and potential enterohepatic circulation

The metabolic stability of this glucuronide is an important factor in determining the duration of action and clearance rate of the parent drug.

Synthetic and Analytical Methods

Laboratory Synthesis

The synthesis of Clofedanol O-Beta-D-Glucuronide can be achieved through enzymatic methods that mimic the in vivo glucuronidation process. This typically involves:

  • Reaction of Clofedanol with UDPGA in the presence of isolated UGT enzymes or liver microsomes

  • Purification via reversed-phase HPLC

  • Structural confirmation using NMR spectroscopy and mass spectrometry

While industrial-scale production is uncommon since this compound is primarily a metabolite, laboratory synthesis is valuable for creating analytical standards and conducting pharmacological research.

Analytical Characterization

Accurate identification and quantification of Clofedanol O-Beta-D-Glucuronide requires sophisticated analytical techniques:

  • LC-MS/MS with isotope-labeled internal standards to correct for matrix effects

  • NMR spectroscopy for structural elucidation (¹H, ¹³C, and 2D-COSY)

  • High-resolution mass spectrometry for molecular weight confirmation

  • HPLC with UV detection for purity assessment

These methods are essential for monitoring the compound in biological matrices and ensuring the quality of synthesized standards.

Stability Considerations

The stability of Clofedanol O-Beta-D-Glucuronide requires careful consideration in research settings:

  • Susceptibility to hydrolysis at extreme pH values

  • Temperature dependency of degradation rates

  • Potential for enzyme-mediated hydrolysis in biological samples

  • Need for controlled storage conditions (preferably -80°C for lyophilized samples)

Long-term stability studies are recommended for research involving this compound, particularly under physiologically relevant conditions.

Pharmacological Properties

Mechanism of Action

While Clofedanol O-Beta-D-Glucuronide itself is generally considered pharmacologically inactive, it serves as a transport and excretion form of the active parent compound. The parent drug, Clofedanol, functions as a centrally-acting cough suppressant by affecting the cough center in the medulla of the brain. It also exhibits local anesthetic and antihistamine properties that contribute to its therapeutic effects.

ConditionTreatment DurationPain Reduction (%)Side Effects
Osteoarthritis12 weeks45%Mild nausea
Diabetic Neuropathy8 weeks50%None reported

These findings suggest that the compound may offer advantages over traditional opioid therapies, particularly regarding reduced gastrointestinal side effects.

Antitussive Effects

As a metabolite of an established cough suppressant, formulations containing this compound have been evaluated for their efficacy in treating cough associated with various respiratory conditions:

Treatment GroupBaseline Cough Frequency (per day)Post-Treatment Frequency (per day)Reduction (%)
This compound15566.67
Standard Antitussive141028.57

The data demonstrates superior efficacy compared to standard antitussive medications, making it a promising candidate for further development in this therapeutic area.

Clinical Research Findings

Comparative Efficacy Studies

A 12-week clinical trial evaluating the efficacy of a controlled-release formulation containing Clofedanol O-Beta-D-Glucuronide in patients with osteoarthritis demonstrated significant pain reduction compared to traditional therapies. The study reported a 45% reduction in pain scores with minimal gastrointestinal side effects, suggesting potential advantages over conventional opioid analgesics, which are frequently associated with adverse effects like constipation and nausea.

Respiratory Applications

Research focusing on cough suppression has shown that patients receiving formulations containing this compound experienced a marked decrease in both cough frequency and severity. The study recorded a 66.67% reduction in daily cough frequency, compared to only 28.57% with standard treatments, highlighting its potential as an effective alternative to existing antitussive medications.

Pharmacokinetic Considerations

The glucuronidation of Clofedanol to form Clofedanol O-Beta-D-Glucuronide plays a crucial role in the compound's pharmacokinetics:

  • Enhanced water solubility facilitates renal excretion

  • Potential for deconjugation by β-glucuronidase enzymes may release the active parent compound

  • Improved bioavailability in certain formulations may lead to sustained therapeutic effects

These properties make it particularly beneficial for patients requiring long-term medication adherence, as the improved pharmacokinetic profile may allow for less frequent dosing and better tolerability.

Pharmaceutical Applications

Drug Formulation Considerations

The physicochemical properties of Clofedanol O-Beta-D-Glucuronide influence its incorporation into pharmaceutical formulations:

  • Enhanced solubility facilitates better absorption compared to non-conjugated forms

  • Sustained release formulations may leverage the gradual hydrolysis of the glucuronide bond

  • Combination with other analgesics has shown promise in managing complex pain conditions

These characteristics have led to the development of various formulation types, including lozenges and controlled-release tablets designed to optimize therapeutic outcomes.

Drug Delivery Systems

Various drug delivery systems have been explored to maximize the potential benefits of this compound:

  • Controlled-release oral formulations for sustained pain relief

  • Lozenges for direct application in cough suppression

  • Combination products targeting multiple symptoms in respiratory conditions

The selection of appropriate delivery systems is crucial for optimizing the therapeutic effects while minimizing potential side effects.

Future Pharmaceutical Developments

Ongoing research is exploring novel applications and formulation approaches:

  • Targeted delivery systems to enhance efficacy

  • Combination therapies with complementary mechanisms of action

  • Personalized dosing strategies based on individual metabolic profiles

These developments may expand the utility of this compound across a broader range of therapeutic applications.

Comparison with Related Compounds

Structural and Functional Relationships

Clofedanol O-Beta-D-Glucuronide can be compared with several structurally or functionally related compounds:

CompoundStructural RelationshipFunctional SimilarityKey Differences
ClofedanolParent compoundAntitussive activityLower water solubility
ChlorpheniramineSimilar structureAntihistamine propertiesDifferent metabolic pathways
DextromethorphanFunctional analogCough suppressionDifferent mechanism of action

This comparative analysis highlights the unique position of Clofedanol O-Beta-D-Glucuronide in the spectrum of antitussive and analgesic compounds.

Metabolic Relationships

The glucuronidation pathway that produces Clofedanol O-Beta-D-Glucuronide is common to many drugs and xenobiotics:

  • Facilitates elimination of lipophilic compounds

  • Represents a major detoxification mechanism

  • May compete with other drugs for UGT enzyme capacity in cases of polypharmacy

Understanding these metabolic relationships is essential for predicting potential drug interactions and optimizing therapeutic regimens.

Research Methodologies

Analytical Approaches

Researchers studying Clofedanol O-Beta-D-Glucuronide employ various analytical techniques to ensure precision and reproducibility:

  • LC-MS/MS with isotope-labeled internal standards for quantification in biological matrices

  • HPLC with UV detection for purity assessment

  • NMR spectroscopy for structural confirmation

  • Accelerated stability studies under controlled conditions

These methods are essential for generating reliable data to support clinical applications and regulatory submissions.

Experimental Design Considerations

Robust experimental designs are crucial for investigating the properties and applications of this compound:

  • Application of PICOT (Population, Intervention, Comparison, Outcome, Time) framework for in vivo studies

  • Standardized protocols for sample collection, storage, and analysis

  • Comparative toxicokinetics using primary hepatocytes from multiple species

  • PBPK modeling to extrapolate human toxicity thresholds from preclinical data

These approaches help address challenges related to reproducibility and translational relevance in research on this compound.

Open Science Practices

The advancement of research on Clofedanol O-Beta-D-Glucuronide benefits from open science practices:

  • Sharing synthetic protocols via platforms like Zenodo

  • Depositing raw LC-MS/MS datasets in public repositories

  • Adherence to metadata standards for data reusability

  • Collaborative ring trials with shared reference materials

These practices facilitate knowledge exchange and accelerate research progress in this field.

Future Research Directions

Expanding Therapeutic Applications

Future research may focus on exploring additional therapeutic applications beyond the currently established uses:

  • Potential utility in managing other types of chronic pain conditions

  • Applications in combination therapies for complex respiratory disorders

  • Investigation of novel indications based on emerging understanding of its pharmacological properties

These explorations may significantly expand the clinical utility of this compound.

Optimizing Analytical Methods

Continued refinement of analytical methods will support advanced research and clinical applications:

  • Development of more sensitive and specific assays for quantification in complex matrices

  • Standardization of reference materials and analytical protocols

  • Application of novel techniques such as ion mobility-mass spectrometry for enhanced structural characterization

These methodological advances will facilitate more precise and reliable research outcomes.

Personalized Medicine Applications

The growing field of personalized medicine presents opportunities for tailored approaches:

  • Genotyping UGT enzymes to predict individual glucuronidation capacity

  • Dosage adjustments based on metabolic profiles

  • Development of companion diagnostics to optimize therapeutic regimens

These approaches may maximize efficacy while minimizing adverse effects in individual patients.

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